2,6-Dichloroaniline-3,4,5-D3
Overview
Description
2,6-Dichloroaniline-3,4,5-D3 (also known as 2,6-DCAD3) is a compound frequently used in scientific experiments related to environmental remediation, analytical chemistry, and pharmacology. It is one of several isomers of dichloroaniline .
Synthesis Analysis
The synthesis of 2,6-Dichloroaniline involves the hydrogenation of 2,6-dichloronitrobenzene . In the laboratory, it can be prepared by halogenation of sulfanilamide followed by desulfonation . Another synthetic method involves the use of aqueous sodium hydroxide solution .Molecular Structure Analysis
The molecular formula of 2,6-Dichloroaniline-3,4,5-D3 is C6H5Cl2N. The molecular weight is 165.03 g/mol.Chemical Reactions Analysis
2,6-Dichloroaniline is produced by the hydrogenation of 2,6-dichloronitrobenzene . It is also a metabolite of commonly applied herbicide, 3,4-dichloropropionanilide or propanil .Physical And Chemical Properties Analysis
2,6-Dichloroaniline-3,4,5-D3 is a colorless or white solid . More specific physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.Scientific Research Applications
Characterization in Methemoglobin Formation
- Study Context: 2,6-Dichloroaniline-3,4,5-D3 has been studied for its role in methemoglobin formation. Research on 3,5-Dichloroaniline, a related compound, showed its ability to induce methemoglobin formation. This is significant in understanding the toxicological impact of such compounds on blood (Valentovic et al., 1997).
Spectroscopic Analysis
- Spectroscopic Studies: The compound's spectroscopic properties, particularly in the context of molecular structure and vibrational spectra, have been analyzed. This is crucial for understanding the chemical's behavior under different conditions and its interaction with other substances (Sundaraganesan et al., 2009).
Nonlinear Optical Studies
- Nonlinear Optical Behavior: Studies have been conducted on the nonlinear optical (NLO) properties of dichloroaniline compounds. These investigations are important for applications in fields like photonics and optical limiters (Sasikala et al., 2017).
Biodegradation and Environmental Removal
- Environmental Applications: Research on 3,4-Dichloroaniline, a similar compound, includes its biodegradation and removal by microorganisms. This is crucial for understanding how to mitigate environmental pollution caused by such compounds (Wang et al., 2012).
Interaction with Carbon Nanotubes
- Material Science Application: The interaction of dichloroaniline compounds with single-walled carbon nanotubes has been studied. This research is significant for potential applications in nanotechnology and material sciences (Soltani et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that dichloroanilines, including 2,6-dichloroaniline, are precursors to several pharmaceuticals . For instance, derivatives of 2,6-Dichloroaniline include drugs like clonidine and diclofenac .
Mode of Action
Dichloroanilines, including 2,6-dichloroaniline, are known to interact with their targets through various mechanisms depending on the specific derivative and target .
Biochemical Pathways
It’s known that dichloroanilines can be involved in various biochemical pathways depending on the specific derivative and target . For instance, a study on the sonochemical degradation of diclofenac, a derivative of 2,6-Dichloroaniline, identified 2,6-dichloroaniline as a major byproduct .
properties
IUPAC Name |
2,6-dichloro-3,4,5-trideuterioaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2/i1D,2D,3D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMFXJULNGEPOI-CBYSEHNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)N)Cl)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloroaniline-3,4,5-D3 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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